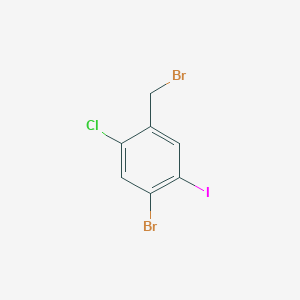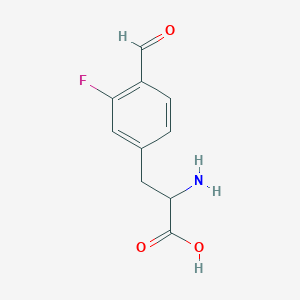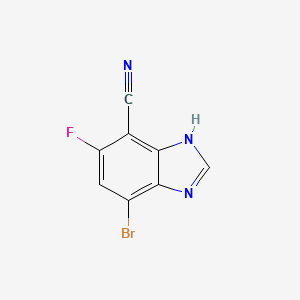
5-Bromo-2-(triisopropylsilyl)thiazole
Descripción general
Descripción
5-Bromo-2-(triisopropylsilyl)thiazole is a useful research compound. Its molecular formula is C12H22BrNSSi and its molecular weight is 320.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-2-(triisopropylsilyl)thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-(triisopropylsilyl)thiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Fluorescent Compound Synthesis
5-Bromo-2-(triisopropylsilyl)thiazole is used in synthesizing various fluorescent compounds. For example, Tao et al. (2013) describe the creation of thiazole-based aromatic heterocyclic fluorescent compounds that exhibit high luminescence quantum yields and excellent thermal stability, making them useful in photophysical and electrochemical applications (Tao et al., 2013).
Antimicrobial Activity
Althagafi et al. (2019) synthesized a series of compounds containing thiazole moieties, starting from 5-bromo-2-(triisopropylsilyl)thiazole, to investigate their antimicrobial activity against various bacteria and fungi. The study highlights the potential of these derivatives as effective antimicrobial agents (Althagafi et al., 2019).
Organic Ionic Liquids
Davis and Forrester (1999) explored the use of thiazoles, including 5-bromo-2-(triisopropylsilyl)thiazole, in the formation of organic ionic liquids (OILs). These liquids, when modified, can promote specific chemical reactions like the benzoin condensation, indicating their versatility in organic synthesis (Davis & Forrester, 1999).
Anticancer Research
Noolvi et al. (2011) utilized 5-bromo-2-(triisopropylsilyl)thiazole in the synthesis of thiadiazole derivatives to study their antitumor activity. Their research suggests that certain 5-bromo substituted derivatives show potential as anticancer agents (Noolvi et al., 2011).
Propiedades
IUPAC Name |
(5-bromo-1,3-thiazol-2-yl)-tri(propan-2-yl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22BrNSSi/c1-8(2)16(9(3)4,10(5)6)12-14-7-11(13)15-12/h7-10H,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCPEYCCAIMWNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C1=NC=C(S1)Br)(C(C)C)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22BrNSSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(triisopropylsilyl)thiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Bromo-1-[2-bromo-3-(trifluoromethyl)phenyl]ethanone](/img/structure/B8240468.png)





![2-Bromo-7-chlorospiro[fluorene-9,9'-xanthene]](/img/structure/B8240499.png)




![4H-Pyrano[2,3-b]pyridin-4-one, 2,3-dihydro-6-methyl-](/img/structure/B8240542.png)
![Tert-butyl 2-(trifluoromethylsulfonyloxy)spiro[5,6-dihydropyrrolo[1,2-b]pyrazole-4,3'-pyrrolidine]-1'-carboxylate](/img/structure/B8240551.png)
